methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride
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Overview
Description
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a compound that features a pyrazole ring substituted with a phenyl group and a thiophene ring
Mechanism of Action
Target of Action
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a complex organic compound that interacts with various targets in the body. Similar compounds have been found to interact with multiple receptors, indicating a broad spectrum of biological activities .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its interaction with various targets .
Pharmacokinetics
Similar compounds have been found to undergo processes such as hydroxylation, demethylation, and deamination .
Result of Action
Similar compounds have been found to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and thiophene substituents. Common synthetic methods include:
Cyclization Reactions: The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: The phenyl and thiophene groups can be introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated precursors and nucleophiles like sodium azide or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain pyrazole rings, are known for their anti-inflammatory and analgesic effects.
Uniqueness
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is unique due to the combination of its pyrazole and thiophene rings, which confer specific electronic and steric properties that can enhance its biological activity and material applications.
Properties
IUPAC Name |
N-methyl-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-16-10-12-11-18(13-6-3-2-4-7-13)17-15(12)14-8-5-9-19-14;/h2-9,11,16H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMRJOBNKNJNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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